

Application Notes and Protocols for Reconstitution of Navepdekinra Powder for Research

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Compound of Interest		
Compound Name:	Navepdekinra	
Cat. No.:	B15569447	Get Quote

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These application notes provide detailed protocols for the reconstitution, storage, and handling of **Navepdekinra** powder for research purposes. Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in downstream applications.

Product Information

Compound Name	Navepdekinra (DC-806)
Mechanism of Action	Potent and orally active Interleukin-17A (IL-17A) inhibitor. It disrupts the interaction between IL-17A and its receptor, thereby suppressing downstream pro-inflammatory signaling pathways.
Molecular Formula	C33H48FN7O4
Molecular Weight	625.78 g/mol [1]
CAS Number	2467732-66-5[1]
Appearance	White to off-white solid powder[1]



Reconstitution of Navepdekinra Powder

A critical step in preparing **Navepdekinra** for experimental use is the proper reconstitution of the lyophilized powder. The following protocol outlines the recommended procedure for preparing a stock solution.

Materials Required

- Navepdekinra powder
- Dimethyl sulfoxide (DMSO), anhydrous and newly opened[1]
- Sterile, polypropylene microcentrifuge tubes
- Calibrated micropipettes and sterile tips
- Vortex mixer
- Ultrasonic bath (optional, for higher concentrations)[1]

Stock Solution Preparation Protocol

- Pre-equilibration: Before opening, allow the vial of Navepdekinra powder to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming inside the vial, which can affect the stability of the compound.
- Solvent Addition: Based on the desired stock solution concentration, carefully add the
 appropriate volume of anhydrous DMSO to the vial containing the Navepdekinra powder.
 For ease of use, a table for preparing common stock concentrations is provided below.
- Dissolution: Cap the vial tightly and vortex for 1-2 minutes to facilitate dissolution. For higher concentrations, sonication in an ultrasonic bath may be required to ensure the powder is completely dissolved.[1] Visually inspect the solution to ensure there are no visible particulates.
- Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, it is highly recommended to aliquot the stock solution into single-use, sterile polypropylene tubes.[1]
 The volume of each aliquot should be appropriate for a single experiment.



 Storage: Store the aliquoted stock solutions as recommended in the storage guidelines below.

Stock Solution Concentration Guide

The following table provides the required volume of DMSO to be added to a specific mass of **Navepdekinra** powder to achieve a desired stock solution concentration.

Mass of Navepdekinra	Desired Concentration	Volume of DMSO to Add
1 mg	1 mM	1.5980 mL[1]
1 mg	5 mM	0.3196 mL[1]
1 mg	10 mM	0.1598 mL[1]
5 mg	1 mM	7.9900 mL[1]
5 mg	5 mM	1.5980 mL[1]
5 mg	10 mM	0.7990 mL[1]
10 mg	1 mM	15.9801 mL[1]
10 mg	5 mM	3.1960 mL[1]
10 mg	10 mM	1.5980 mL[1]

Note: The solubility of **Navepdekinra** in DMSO is \geq 100 mg/mL (159.80 mM).[1] For concentrations this high, the use of an ultrasonic bath is recommended.[1]

Storage and Stability

Proper storage of both the powdered and reconstituted forms of **Navepdekinra** is essential to maintain its biological activity.



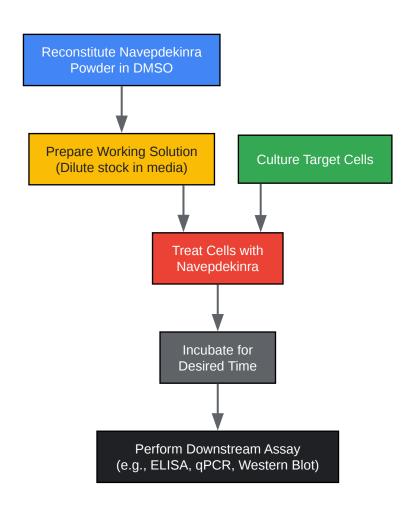
Form	Storage Temperature	Shelf Life	Notes
Powder	-20°C	3 years[1]	Store in a dry, dark place.
4°C	2 years[1]	For shorter-term storage.	
Reconstituted Solution (in DMSO)	-80°C	6 months[1]	Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles.
-20°C	1 month[1]	Suitable for short-term storage.	

Mechanism of Action and Signaling Pathway

Navepdekinra functions as an inhibitor of Interleukin-17A (IL-17A), a key cytokine in inflammatory responses. By binding to IL-17A, Navepdekinra prevents its interaction with the IL-17 receptor complex (IL-17RA/IL-17RC). This initial blockade disrupts the entire downstream signaling cascade, which is initiated by the recruitment of the adaptor protein Act1 to the receptor complex. Act1 subsequently interacts with TRAF6, leading to the activation of transcription factors such as NF-κB and the MAPK pathway. These transcription factors would normally induce the expression of various pro-inflammatory genes, including other cytokines, chemokines, and metalloproteinases. By inhibiting the initial IL-17A binding, Navepdekinra effectively suppresses this pro-inflammatory gene expression.







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References



- 1. Function of Act1 in IL-17 family signaling and autoimmunity PubMed [pubmed.ncbi.nlm.nih.gov]
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